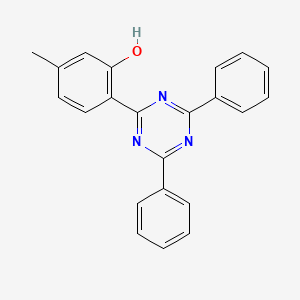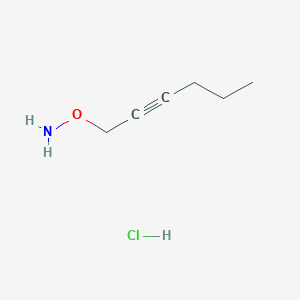![molecular formula C15H12F2OS B14264585 1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 140423-08-1](/img/structure/B14264585.png)
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound that belongs to the class of ketones It features a difluorophenyl group and a methylsulfanylphenyl group attached to an ethanone backbone
準備方法
The synthesis of 1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoroacetophenone and 4-(methylsulfanyl)benzaldehyde.
Reaction Conditions: A common synthetic route involves a Claisen-Schmidt condensation reaction, where the two starting materials are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of advanced catalysts and controlled reaction environments to ensure consistent production quality.
化学反応の分析
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The difluorophenyl and methylsulfanyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
科学的研究の応用
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
類似化合物との比較
1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3’,4’-Difluoroacetophenone and 1-[4-(Methylsulfonyl)phenyl]ethan-1-one share structural similarities.
特性
CAS番号 |
140423-08-1 |
|---|---|
分子式 |
C15H12F2OS |
分子量 |
278.3 g/mol |
IUPAC名 |
1-(3,4-difluorophenyl)-2-(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C15H12F2OS/c1-19-12-5-2-10(3-6-12)8-15(18)11-4-7-13(16)14(17)9-11/h2-7,9H,8H2,1H3 |
InChIキー |
MIJCQIZJFFZPIM-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
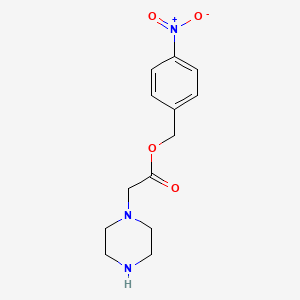
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
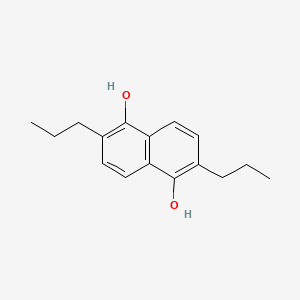
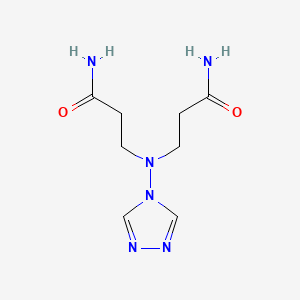
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
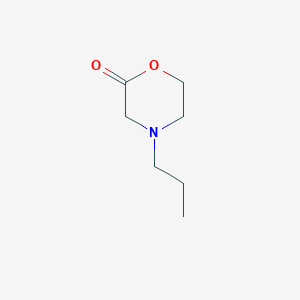
![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
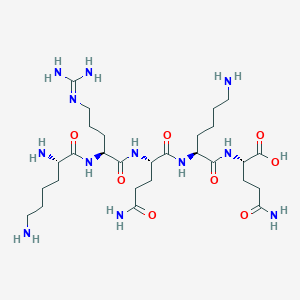
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
